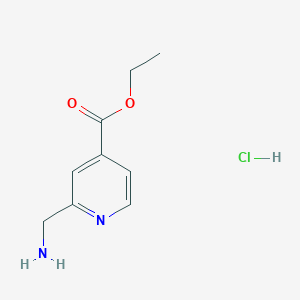![molecular formula C12H13N3O2 B1519840 2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 1219335-80-4](/img/structure/B1519840.png)
2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
Descripción general
Descripción
“2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione” is a research chemical with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . It is also known as AG-490.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:C1CC2C(=O)N(C(=O)N2C1)C3=CC=CC(=C3)N . This notation represents the structure of the molecule in a linear format. Physical And Chemical Properties Analysis
This compound has a molecular weight of 231.25 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the available sources.Aplicaciones Científicas De Investigación
Novel Compound Synthesis
Studies have demonstrated the synthesis of enantiomerically enriched bicyclic hydroxamic acids, including structures similar to 2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, showing potential for diverse chemical applications. This process involves the cyclocondensation of L-α-aminohydroxamic acids with keto acids in a highly chemo- and stereoselective manner, resulting in compounds with specific configurations and potential for further chemical modifications (Hoshino et al., 2013).
Organic Synthesis Techniques
Research into oxidative carbon-nitrogen bond formation has been applied to synthesize complex imidazo[1,2-α]pyridines or imidazo[1,2-α]pyrimidines, indicating a broader application of similar compounds in creating heterocyclic structures under mild and metal-free conditions (Huo et al., 2016).
Anticancer Research
Pyrrole derivatives, which share a common structural motif with 2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, have been synthesized as inhibitors of protein kinases like EGFR and VEGFR. These studies reveal that such compounds have the potential for anticancer activity, showcasing the therapeutic relevance of structurally related compounds (Kuznietsova et al., 2019).
Advanced Material Development
The synthesis and characterization of novel fluorinated polyamides bearing tetraphenyl imidazole moieties indicate the utility of similar compounds in creating materials with low moisture uptake, good thermal stability, and flame retardancy. These characteristics suggest potential applications in advanced material sciences, including electronics and coatings (Chen et al., 2021).
Mechanistic Insights into Chemical Reactions
Computational studies on the reaction mechanisms involving compounds with structures akin to 2-(3-Aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione provide insights into thermodynamics and kinetics. This research aids in understanding how these compounds react under various conditions, contributing to the development of new synthetic methods and the optimization of existing ones (Siaka et al., 2017).
Propiedades
IUPAC Name |
2-(3-aminophenyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-3-1-4-9(7-8)15-11(16)10-5-2-6-14(10)12(15)17/h1,3-4,7,10H,2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXHXMYOAACUOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=O)N2C1)C3=CC=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminophenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[trans-4-[[(4-Amino-6-chloro-2-pyrimidinyl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl[(1,1-dimethylethoxy)carbonyl]amino]propyl]carbamic acid 1,1-dimethylethyl ester](/img/structure/B1519760.png)



![4-(3-bromo-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519768.png)

![3-(3-Aminopropyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1519771.png)

![5-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B1519775.png)

![3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1519778.png)
